6,10-Dimethylpentadeca-2,6,10-trien-14-ynal
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Overview
Description
6,10-Dimethylpentadeca-2,6,10-trien-14-ynal is an organic compound characterized by its unique structure, which includes a long carbon chain with multiple double bonds and a triple bond at the 14th position. This compound is an aldehyde, which means it contains a formyl group (-CHO) at the end of the carbon chain. The presence of multiple double bonds and a triple bond makes this compound highly reactive and of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethylpentadeca-2,6,10-trien-14-ynal typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which are subjected to various reactions such as alkylation, hydrogenation, and oxidation to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced separation techniques, such as distillation and chromatography, is also common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethylpentadeca-2,6,10-trien-14-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The multiple double bonds and the triple bond make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophiles or electrophiles used .
Scientific Research Applications
6,10-Dimethylpentadeca-2,6,10-trien-14-ynal has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,10-Dimethylpentadeca-2,6,10-trien-14-ynal exerts its effects involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The multiple double bonds and the triple bond also allow for various types of chemical modifications, which can affect the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one: Similar structure but with a ketone group instead of an aldehyde.
2,6,10-Pentadecatrien-14-ynal: Similar structure but without the methyl groups at positions 6 and 10.
Uniqueness
6,10-Dimethylpentadeca-2,6,10-trien-14-ynal is unique due to its specific combination of multiple double bonds, a triple bond, and an aldehyde group. This combination of functional groups makes it highly reactive and versatile for various chemical reactions and applications .
Properties
CAS No. |
112515-82-9 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
6,10-dimethylpentadeca-2,6,10-trien-14-ynal |
InChI |
InChI=1S/C17H24O/c1-4-5-7-11-16(2)13-10-14-17(3)12-8-6-9-15-18/h1,6,9,11,14-15H,5,7-8,10,12-13H2,2-3H3 |
InChI Key |
DFMFWVACSXGAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC#C)C)CCC=CC=O |
Origin of Product |
United States |
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